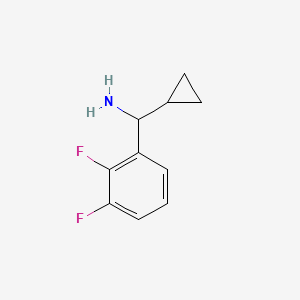

Cyclopropyl(2,3-difluorophenyl)methanamine

描述

属性

IUPAC Name |

cyclopropyl-(2,3-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6,10H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBRGCHBTYRYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C(=CC=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Nucleophilic Substitution Approach

One of the most straightforward methods involves nucleophilic substitution reactions, where a cyclopropyl halide reacts with a difluorophenyl derivative containing an amino group.

-

$$

\text{Cyclopropyl bromide} + \text{2,3-difluoroaniline} \rightarrow \text{Cyclopropyl(2,3-difluorophenyl)methanamine}

$$ -

- Base: Sodium hydride or potassium tert-butoxide

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Room temperature to reflux

-

This nucleophilic substitution is efficient but requires careful control of moisture and temperature to prevent side reactions or decomposition of sensitive intermediates.

Cyclopropanation of Difluorophenyl Precursors

A more sophisticated route involves cyclopropanation of difluorophenyl derivatives, particularly via the Simmons–Smith reaction or related carbene transfer methods.

-

$$

\text{Difluorophenyl aldehyde or acid} \xrightarrow[\text{Chiral catalysts}]{\text{Carbene transfer}} \text{Cyclopropyl-difluorophenyl derivatives}

$$Followed by reduction and amination steps to yield the target compound.

-

- WO patents (e.g., WO 2013/144295) describe cyclopropanation of substituted cinnamic acids, which can be adapted to difluorophenyl precursors.

- Use of diazomethane or trimethylsulfoxonium iodide as carbene sources, with catalysts like diethylzinc or copper complexes, enhances selectivity.

-

- Solvent: DMSO or toluene

- Temperature: 0°C to room temperature

- Catalyst: Chiral oxazaborolidine or copper complexes

-

This method offers stereoselectivity but involves handling hazardous reagents like diazomethane.

Reduction of Cyclopropyl-Substituted Ketones or Carboxylic Acids

Another route involves synthesizing cyclopropyl-difluorophenyl intermediates via reduction of ketones or acids, followed by amination.

-

- Formation of 2-chloro-1-(3,4-difluorophenyl)ethanone via acylation of difluorobenzene with chloroacetyl chloride.

- Reduction to alcohol using borane complexes.

- Cyclopropanation with trimethylsulfoxonium iodide and base (NaH or NaOH).

- Conversion to amine via nucleophilic substitution or reductive amination.

-

- Patent WO 2013/144295 details this route, emphasizing the use of safer reagents and process optimization for industrial scale.

- The process yields the cyclopropyl derivative with high stereocontrol and yields around 76%.

Reductive Amination of Cyclopropyl-Substituted Aromatic Aldehydes

A common method involves reductive amination of aldehyde precursors:

-

$$

\text{Cyclopropyl-difluorobenzaldehyde} + \text{Ammonia or primary amine} \xrightarrow[\text{reducing agent}]{\text{acidic conditions}} \text{this compound}

$$ -

- Formaldehyde or other aldehyde sources

- Sodium triacetoxyborohydride or sodium cyanoborohydride

-

This method is versatile and allows for the introduction of various amine groups, with subsequent salt formation (hydrochloride) for stability and handling.

Hydrochloride Salt Formation

The final step in most routes involves converting the free amine to its hydrochloride salt:

-

- Dissolve the amine in ethanol or methanol.

- Add an excess of hydrochloric acid (gas or aqueous solution).

- Stir at room temperature for 2 hours.

- Filter, wash with water, and dry to obtain the hydrochloride salt.

-

- Typical yields range from 70-80%, with high purity confirmed via NMR and DSC analysis.

Data Summary Table

| Method | Key Reagents | Main Steps | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|---|

| Nucleophilic substitution | Cyclopropyl halide, difluorophenyl amine | Direct substitution | Simple, direct | Sensitive to moisture | ~70-80% |

| Cyclopropanation | Difluorophenyl aldehyde/acid, carbene source | Carbene transfer, cyclopropanation | Stereoselective | Hazardous reagents | ~60-75% |

| Reduction and cyclopropanation | Acyl chloride, borane, trimethylsulfoxonium | Multi-step, safer | Good yields | Longer process | ~76% |

| Reductive amination | Aldehyde, amine, reducing agent | One-pot | Versatile | Requires careful control | ~70-80% |

化学反应分析

Types of Reactions: Cyclopropyl(2,3-difluorophenyl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(2,3-difluorophenyl)ketone, while reduction can produce cyclopropyl(2,3-difluorophenyl)methanol .

科学研究应用

Antiplatelet Activity

One of the primary applications of cyclopropyl(2,3-difluorophenyl)methanamine is as an intermediate in the synthesis of ticagrelor, a medication used to prevent blood clots. Ticagrelor functions as a P2Y12 receptor antagonist, crucial for managing acute coronary syndromes and preventing thrombotic events . The efficient synthesis of CPA has been documented, showcasing methods that utilize environmentally friendly reagents and economically viable processes .

Neuropharmacological Effects

Research has indicated that compounds related to this compound exhibit significant activity at serotonin receptors, particularly the 5-HT2C receptor. A derivative identified as (+)-22a demonstrated potent agonistic activity with favorable selectivity against other serotonin receptor subtypes (5-HT2B and 5-HT2A) . This profile suggests potential applications in treating psychiatric disorders such as schizophrenia, where modulation of serotonin pathways is beneficial.

Synthetic Pathways

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with 1,2-difluorobenzene and chloroacetyl chloride.

- Intermediate Formation : Through a series of reactions including reduction and esterification, various intermediates are generated before arriving at the final amine product .

- Crystallization : The compound can be isolated as crystalline hydrochloride salts, enhancing its stability and ease of handling in pharmaceutical formulations .

Case Studies on Derivatives

Recent studies have focused on modifying the cyclopropylmethylamine scaffold to enhance pharmacological properties. For instance, the introduction of halogen substituents has shown to optimize receptor binding affinities and improve metabolic stability .

Antimicrobial Properties

Emerging research indicates that derivatives of this compound possess antimicrobial activities against various bacterial strains. In vitro studies have demonstrated effectiveness against gram-positive bacteria, supporting its potential use in developing new antibiotics .

Cognitive Enhancement

Behavioral studies using animal models have suggested that certain derivatives can improve cognitive functions disrupted by psychostimulants like amphetamines. This effect is evidenced by restored prepulse inhibition and reduced hyperlocomotion in treated subjects . These findings position CPA derivatives as promising candidates for further investigation in cognitive disorder therapies.

作用机制

The mechanism of action of Cyclopropyl(2,3-difluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, particularly those involving serotonin and norepinephrine. This modulation helps alleviate symptoms of depression and anxiety. The compound’s effects on pain are thought to be mediated through its interaction with opioid receptors and other pain-related pathways .

相似化合物的比较

Structural Analogs with Varying Substituents

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Substituent Effects: Fluorine vs. Fluorine substituents also increase electronegativity, improving binding affinity in drug-receptor interactions . Methoxy Groups: The 3-fluoro-4-methoxy derivative (CAS 1212907-44-2) introduces both electron-withdrawing (F) and electron-donating (OCH₃) groups, which may balance solubility and metabolic stability .

- Synthetic Utility :

Physicochemical and Stability Data

Table 2: Stability and Reactivity Comparison

*Inferred from analogs like (3-Cyclopropylphenyl)methanamine, which is stable under recommended conditions .

生物活性

Cyclopropyl(2,3-difluorophenyl)methanamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,3-difluorophenyl group. This structural configuration is believed to enhance its interaction with various biological targets, making it a subject of interest for researchers.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

The presence of the cyclopropyl ring contributes unique steric and electronic properties that can influence the compound's biological activity. The difluorophenyl substituent enhances its lipophilicity and metabolic stability, which is crucial for drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

Case Studies and Research Findings

- 5-HT2C Agonist Activity : In a study examining novel compounds for their effects on hyperlocomotion and cognitive function, this compound was identified as a potent 5-HT2C receptor agonist. It significantly reduced locomotor activity in animal models and restored prepulse inhibition disrupted by psychostimulants .

- Antitumor Efficacy : A related compound demonstrated strong antitumor activity with an IC50 value of 0.058 µM against T47D breast cancer cells. This suggests that structural modifications similar to those found in this compound could yield potent anticancer agents .

- Binding Affinity Studies : Isothermal titration calorimetry has been employed to determine the binding affinities of cyclopropyl derivatives to various receptors. These studies indicate that modifications to the difluorophenyl group can significantly impact binding interactions and subsequent biological activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Activity Type | IC50/EC50 Value | Selectivity |

|---|---|---|---|

| This compound | 5-HT2C Agonist | Not specified | High |

| Compound (+)-22a | 5-HT2C Agonist | Not specified | Moderate |

| Similar fluorinated derivative | Antitumor | 0.058 µM | High |

| Other fluorinated compounds | Antimicrobial | Varies | Varies |

常见问题

Basic: What safety protocols are recommended for handling Cyclopropyl(2,3-difluorophenyl)methanamine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves must be inspected before use and removed using proper techniques to avoid contamination .

- Ventilation: Work in a fume hood to prevent inhalation of vapors or aerosols. Ensure local exhaust ventilation is active during handling .

- Storage: Store at 2–8°C in a sealed, dry container to prevent degradation. Avoid exposure to ignition sources due to potential electrostatic discharge risks .

- Spill Management: Collect spills using vacuum or sweeping tools. Dispose of waste via approved hazardous chemical protocols .

Basic: What synthetic methodologies are reported for this compound derivatives?

Answer:

A fragment-assisted, structure-based approach is commonly used for cyclopropane-containing amines. For example:

Multi-step Synthesis: A three-step procedure involving cyclopropane ring formation via [2+1] cycloaddition, followed by fluorophenyl group introduction via Suzuki coupling, and final deprotection under acidic conditions (e.g., HCl/THF) yields the target compound in ~38% overall yield .

Key Reagents: Use trifluoromethyl-substituted intermediates and Pd-catalyzed cross-coupling reactions to enhance regioselectivity .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

- Reaction Parameter Tuning: Optimize temperature and solvent polarity during cyclopropanation (e.g., using DCM at −20°C to minimize side reactions) .

- Catalyst Screening: Test palladium complexes (e.g., Pd(OAc)₂ with SPhos ligand) to enhance coupling efficiency for the difluorophenyl moiety .

- Purification Strategies: Employ flash chromatography (hexane/EtOAc gradient) followed by recrystallization in ethanol to achieve >95% purity .

Advanced: What analytical techniques are suitable for characterizing synthetic impurities in this compound?

Answer:

- HPLC-MS: Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate and identify urea-based impurities (e.g., cyclopropyl urea derivatives) with mass accuracy <2 ppm .

- NMR Profiling: ¹H/¹³C NMR (500 MHz, DMSO-d₆) can detect residual solvents or regiochemical byproducts. Look for singlet peaks at δ 1.2–1.5 ppm (cyclopropane CH₂) and aromatic doublets for difluorophenyl groups .

- X-ray Crystallography: Resolve stereochemical ambiguities in cyclopropane ring substituents .

Basic: What are the stability considerations for storing this compound?

Answer:

- Temperature Sensitivity: Store at 2–8°C to prevent thermal decomposition. Avoid freeze-thaw cycles .

- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to minimize hydrolysis of the amine group .

- Light Exposure: Protect from UV light using amber glass vials to avoid photodegradation of the difluorophenyl moiety .

Advanced: How do structural features (e.g., cyclopropane ring, difluorophenyl group) influence biological activity in pharmacological studies?

Answer:

- Cyclopropane Ring: Enhances metabolic stability by resisting CYP450 oxidation. Conduct in vitro microsomal assays (human liver microsomes + NADPH) to compare half-life vs. non-cyclopropane analogs .

- Difluorophenyl Group: Improves target binding affinity via hydrophobic interactions. Use surface plasmon resonance (SPR) to measure KD values against receptors like ALK kinase .

- Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., chloro vs. methoxy) and test in cell-based assays (IC₅₀) to map pharmacophore requirements .

Basic: What experimental methods can determine physicochemical properties when data is unavailable?

Answer:

- Melting Point: Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .

- LogP: Measure via shake-flask method (octanol/water partitioning) or HPLC retention time correlation .

- Solubility: Perform equilibrium solubility studies in PBS (pH 7.4) using UV-Vis spectroscopy at λmax ≈ 260 nm .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies:

- Kinetic Stability: Use Arrhenius plots (40°C, 60°C, 80°C) to predict shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。